2-Butyn-1-OL
CAS No.: 764-01-2
Cat. No.: VC21119787
Molecular Formula: C4H6O
Molecular Weight: 70.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 764-01-2 |
|---|---|
| Molecular Formula | C4H6O |
| Molecular Weight | 70.09 g/mol |
| IUPAC Name | but-2-yn-1-ol |
| Standard InChI | InChI=1S/C4H6O/c1-2-3-4-5/h5H,4H2,1H3 |
| Standard InChI Key | NEEDEQSZOUAJMU-UHFFFAOYSA-N |
| SMILES | CC#CCO |
| Canonical SMILES | CC#CCO |
| Boiling Point | 148.0 °C |
| Melting Point | -2.2 °C |
Introduction
Physical and Chemical Properties
2-Butyn-1-ol exists as a liquid at room temperature with a characteristic appearance ranging from colorless to light orange or yellow clear liquid. Understanding its physical and chemical properties is essential for proper handling, storage, and application in various chemical processes .
Physical Properties
The physical properties of 2-butyn-1-ol are summarized in the following table:
These physical properties demonstrate that 2-butyn-1-ol is a moderately volatile liquid with good water solubility, which influences its handling characteristics and potential applications in various chemical processes .
Chemical Properties
The chemical behavior of 2-butyn-1-ol is primarily dictated by its functional groups—the hydroxyl group and the carbon-carbon triple bond. Key chemical properties include:
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Acidity: With a pKa of approximately 13.14, the hydroxyl group in 2-butyn-1-ol is weakly acidic, comparable to other primary alcohols but slightly more acidic due to the electron-withdrawing effect of the nearby triple bond .
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Reactivity of Triple Bond: The carbon-carbon triple bond is susceptible to addition reactions, including hydrogenation, hydration, and various catalytic transformations.
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Hydroxyl Reactivity: The primary alcohol function can undergo typical alcohol reactions including esterification, oxidation, and substitution reactions.
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Stability: 2-Butyn-1-ol is stable under normal conditions but is sensitive to air and heat, requiring storage under inert gas to prevent degradation .
The combination of these properties makes 2-butyn-1-ol a versatile building block in organic synthesis, particularly in reactions where both functional groups can be selectively transformed or protected .
Synthesis and Production
2-Butyn-1-ol can be synthesized through various methods, with the most common approaches involving the manipulation of acetylenic compounds or through controlled oxidation reactions.
Applications and Uses
2-Butyn-1-ol finds applications in various fields, primarily as a synthetic intermediate in organic chemistry. Its versatility stems from the presence of both the hydroxyl group and the alkyne functionality, allowing for selective transformations.
Organic Synthesis
In organic synthesis, 2-butyn-1-ol serves as:
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Building Block: For the synthesis of more complex molecules, particularly those containing functionalized alkyne moieties.
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Pharmaceutical Precursor: Used in the synthesis of certain pharmaceutical compounds where the acetylenic functionality is required.
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Specialty Chemicals: A precursor for specialty chemicals including fragrances, agrochemicals, and fine chemicals.
Research Applications
In research settings, 2-butyn-1-ol has been utilized in:
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Asymmetric Synthesis: As noted in Nature Chemistry research, it has applications in organocatalytic asymmetric deoxygenation of sulfones to access chiral sulfinyl compounds .
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Catalysis Studies: As a model substrate for studying catalytic transformations of functionalized alkynes.
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Material Science: As a precursor for specialized materials with designed properties.
The unique reactivity profile of 2-butyn-1-ol, particularly its ability to undergo selective transformations at either the hydroxyl group or the alkyne function, makes it valuable in these diverse applications .
Analytical Methods
Various analytical techniques can be employed to identify, quantify, and characterize 2-butyn-1-ol in different matrices.
Reference Standards
For analytical purposes, 2-butyn-1-ol can be identified by various reference identifiers:
Reactivity and Chemical Behavior
The chemical behavior of 2-butyn-1-ol is primarily governed by its functional groups—the hydroxyl group and the carbon-carbon triple bond—which can undergo various transformations.
Typical Reactions
Key reactions of 2-butyn-1-ol include:
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Hydroxyl Group Reactions:
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Esterification to form esters
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Oxidation to form aldehydes or carboxylic acids
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Substitution to form halides or other derivatives
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Triple Bond Reactions:
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Hydrogenation to form alkenes or alkanes
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Hydration to form carbonyl compounds
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Cycloaddition reactions
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Metal-catalyzed coupling reactions
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Decomposition: When heated or exposed to oxidizing conditions, 2-butyn-1-ol can decompose to form carbon monoxide, carbon dioxide, and other potentially toxic products .
Stability Considerations
2-Butyn-1-ol is:
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Stable at room temperature in closed containers under normal storage and handling conditions
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Sensitive to air and heat, hence the requirement for storage under inert gas
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Incompatible with acid anhydrides, acids, copper alloys, copper, and oxidizing agents
Understanding these reactivity patterns is essential for designing synthetic routes involving 2-butyn-1-ol and for predicting potential side reactions or decomposition pathways .
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